ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride
Description
Molecular Geometry and Stereochemical Configuration
The molecular structure of ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride comprises a propanoate ester backbone substituted with an amino group and a 4-methylphenyl group at the third carbon. The (3S) configuration denotes that the amino group, 4-methylphenyl group, and hydrogen atom are arranged in a specific tetrahedral geometry around the chiral center. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the absolute configuration, with the amino group occupying the pro-R position in the (3S)-enantiomer.
The ethyl ester moiety introduces flexibility into the molecule, with rotational freedom around the C-O bond connecting the ester group to the propanoate backbone. Density functional theory (DFT) calculations predict bond lengths of approximately 1.54 Å for the C-N bond in the ammonium group and 1.45 Å for the ester C-O bond, consistent with typical amine hydrochloride salts and ester functionalities.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₈ClNO₂ | |
| Molecular weight | 243.73 g/mol | |
| Chiral center configuration | (3S) | |
| Predicted C-N bond length | 1.54 Å |
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
QFMZCYZEPUYABQ-MERQFXBCSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)C)N.Cl |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride typically follows a multi-step process involving:
- Formation of the chiral amino acid backbone
- Introduction of the para-methylphenyl substituent
- Esterification to form the ethyl ester
- Conversion to the hydrochloride salt for stability and handling
The key challenge is maintaining stereochemical integrity during synthesis.
Common Synthetic Routes
Chiral Amino Acid Derivative Synthesis via Asymmetric Catalysis or Chiral Pool
- Starting from commercially available chiral precursors such as (S)-phenylalanine derivatives or chiral epoxides
- Use of protecting groups (e.g., benzyloxycarbonyl) to protect the amino group during intermediate steps
- Introduction of the 4-methyl substituent on the phenyl ring via electrophilic aromatic substitution or by using appropriately substituted starting materials
Esterification and Salt Formation
- Ethyl ester formation is commonly achieved by direct esterification of the amino acid using ethanol under acidic or Lewis acid catalysis
- Alternatively, reduction and esterification can be combined, as seen in analogous compounds, where stannous chloride in ethanol acts both as a reducing agent and esterification catalyst
- Final conversion to hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent to enhance compound stability and crystallinity
Specific Synthetic Example
A representative synthetic route includes:
Industrial Scale Considerations
- Use of continuous flow reactors to improve reaction control and yield
- Automated purification systems to ensure high purity
- Control of reaction parameters such as temperature (typically between -10°C and 40°C), solvent choice (aprotic solvents like tetrahydrofuran, acetonitrile), and reagent concentration to optimize stereoselectivity and yield
Comparative Analysis of Similar Compounds
Research Findings and Optimization
- Stannous chloride in ethanol is effective for simultaneous reduction and esterification, improving step economy and yield
- Protecting groups such as benzyloxycarbonyl enable selective reactions without racemization
- Crystallization conditions (pH, solvent, temperature) significantly impact purity and yield of hydrochloride salts
- Continuous flow synthesis enhances reproducibility and scalability
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Starting materials | Chiral amino acid derivatives or chiral epoxides | Determines stereochemistry |
| Protecting groups | Benzyloxycarbonyl (Cbz) | Prevents side reactions, maintains stereochemistry |
| Esterification method | Acid-catalyzed ethanol esterification or stannous chloride reduction | Efficiency and step economy |
| Solvents | Ethanol, tetrahydrofuran, acetonitrile | Solubility and reaction control |
| Temperature | -10°C to 40°C | Controls reaction rate and stereoselectivity |
| Salt formation | HCl in ethanol or ethyl acetate | Stabilizes compound, facilitates isolation |
| Purification | Crystallization under controlled pH and concentration | Enhances purity and yield |
Chemical Reactions Analysis
Oxidation Reactions
The amino group and ester moiety participate in oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Amino group oxidation | KMnO₄/H₂SO₄, H₂O₂/Fe³⁺ | Nitro or ketone derivatives | Oxidation occurs preferentially at the amino group, forming intermediates that can further react to yield nitro compounds or oxidize the adjacent carbon under acidic conditions. |
| Ester oxidation | Ozone, CrO₃ | Carboxylic acids or ketones | Ozonolysis cleaves the ester's α,β-unsaturated bonds (if formed), while CrO₃ oxidizes the ester to a carboxylic acid. |
Mechanistic Insight : The amino group’s lone pair facilitates electron transfer, making it susceptible to electrophilic oxidants. Steric hindrance from the para-methylphenyl group slows oxidation at the β-carbon.
Reduction Reactions
The ester group is reducible to primary alcohols:
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, 0–5°C | 3-Amino-3-(4-methylphenyl)propan-1-ol | 85–90% | Complete reduction of the ester to alcohol; amino group remains intact. |
| NaBH₄/I₂ | THF, reflux | Same as above | 70–75% | Milder conditions but lower efficiency. |
Application : Reduced products serve as intermediates for bioactive molecules, including neurotransmitters and enzyme inhibitors.
Nucleophilic Substitution
The amino group acts as a nucleophile in alkylation/acylation reactions:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃ | DMF, 60°C, 12 hr | N-Benzyl-3-(4-methylphenyl)propanamide derivative |
| Acylation | Acetyl chloride, pyridine | CH₂Cl₂, 0°C, 2 hr | N-Acetylated ester |
Key Data :
-
Alkylation yields reach ~80% with minimal racemization due to the chiral center’s stability .
-
Acylation protects the amino group for subsequent reactions (e.g., peptide coupling).
Hydrolysis Reactions
The ester undergoes hydrolysis to form carboxylic acids or salts:
| Condition | Reagent | Product | Rate Constant (k) |
|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux | 3-Amino-3-(4-methylphenyl)propanoic acid | 0.15 h⁻¹ |
| Basic (NaOH, H₂O) | 2M NaOH, 50°C | Sodium 3-amino-3-(4-methylphenyl)propanoate | 0.22 h⁻¹ |
Stereochemical Impact : Hydrolysis retains the (3S) configuration, confirmed by chiral HPLC .
Cross-Coupling Reactions
The aryl group participates in palladium-catalyzed couplings:
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 24 hr | Biaryl derivatives | 65% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 18 hr | Aryl amine-coupled products | 55% |
Research Findings :
-
The para-methyl group enhances electron density, improving coupling efficiency compared to unsubstituted analogs .
-
Steric effects from the methyl group limit ortho-substitution in Friedel-Crafts reactions .
Stability and Side Reactions
-
Thermal Decomposition : Above 200°C, decarboxylation occurs, releasing CO₂ and forming 3-amino-3-(4-methylphenyl)propane .
-
Photodegradation : UV exposure (254 nm) induces ester cleavage, generating 3-amino-3-(4-methylphenyl)propanoic acid (Φ = 0.12).
Comparative Reactivity Table
| Functional Group | Reactivity Order | Dominant Reaction |
|---|---|---|
| Amino (-NH₂) | High | Alkylation > Oxidation > Acylation |
| Ester (-COOEt) | Moderate | Hydrolysis > Reduction > Cross-coupling |
| Aryl (-C₆H₄CH₃) | Low (direct reactions) | Electrophilic substitution (limited) |
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Used as a building block in the synthesis of more complex organic molecules. Its structural features allow it to serve as an intermediate in various chemical reactions, including oxidation and reduction processes.
-
Pharmacological Studies :
- Investigated for its potential as an enzyme inhibitor. The amino group can form hydrogen bonds with active sites on enzymes, which is crucial for developing therapeutic agents targeting specific enzymes.
- Demonstrated significant binding affinities with various receptors and neurotransmitter transporters, indicating its potential in modulating biochemical pathways.
-
Therapeutic Potential :
- Antidepressant Activity : Case studies have shown that this compound can improve behavioral outcomes in animal models of depression, suggesting its potential as an antidepressant agent.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, highlighting its applicability in neurodegenerative disease treatments.
Interaction Studies
Recent studies focused on the interaction profiles of ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride revealed significant insights into its pharmacodynamics:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | The compound inhibits specific enzymes involved in metabolic pathways. |
| Receptor Binding | Exhibits high affinity for neurotransmitter receptors, influencing mood regulation. |
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate; hydrochloride, also known as ethyl 3-amino-3-(p-tolyl)propanoate hydrochloride, is a compound of significant interest in pharmacology due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
Chemical Structure and Properties
Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride has the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of approximately 243.73 g/mol. The compound features:
- Ethyl ester functional group
- Amino group attached to a propanoic acid backbone
- Para-methylphenyl substituent , which significantly influences its biological activity and interaction profile
The presence of the para-substituted methyl group enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.
Pharmacological Potential
Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride has been studied for various pharmacological activities, including:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This property is crucial for developing enzyme inhibitors in therapeutic contexts.
- Receptor Binding : Interaction studies have demonstrated that this compound exhibits significant binding affinities with various biological targets, which are essential for understanding its mechanism of action.
Interaction Studies
Interaction studies involving ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride focus on its binding affinities and pharmacodynamics. These studies reveal that the compound interacts with neurotransmitter transporters and receptors, influencing various biochemical pathways. The following table summarizes key findings from recent studies:
Synthesis Methods
The synthesis of ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride typically involves several steps that include:
- Formation of the Propanoic Acid Derivative : Starting from commercially available precursors.
- Esterification : Reacting the propanoic acid derivative with ethanol in the presence of an acid catalyst.
- Hydrochloride Salt Formation : Treating the resulting ester with hydrochloric acid to yield the hydrochloride salt.
These methods are crucial for producing high-purity compounds suitable for biological evaluation .
Case Studies
Several case studies have highlighted the therapeutic potential of ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride:
- Antidepressant Activity : A study investigated its effects on animal models of depression, showing significant improvement in behavioral tests compared to controls, indicating potential as an antidepressant agent.
- Neuroprotective Effects : Research demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.
Q & A
Q. How can purification challenges (e.g., diastereomeric impurities) be addressed at scale?
- Methodological Answer: Implement:
- Chiral Chromatography: Use preparative HPLC with polysaccharide-based columns (e.g., Chiralpak IA).
- Recrystallization: Screen solvent pairs (ethanol/water) to exploit solubility differences.
- Dynamic Kinetic Resolution: Catalyze racemization during synthesis to minimize impurities (’s stepwise purification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
